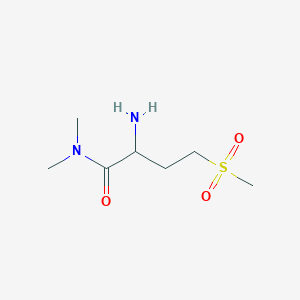

2-Amino-4-methanesulfonyl-N,N-dimethylbutanamide

Beschreibung

2-Amino-4-methanesulfonyl-N,N-dimethylbutanamide is a synthetic organic compound featuring a butanamide backbone with distinct functional groups:

- N,N-Dimethylamide: At the terminal position, this group enhances lipophilicity and influences metabolic stability.

- Methanesulfonyl group: At carbon 4, the sulfonyl moiety (SO₂Me) imparts polarity, electron-withdrawing effects, and oxidative stability.

Eigenschaften

Molekularformel |

C7H16N2O3S |

|---|---|

Molekulargewicht |

208.28 g/mol |

IUPAC-Name |

2-amino-N,N-dimethyl-4-methylsulfonylbutanamide |

InChI |

InChI=1S/C7H16N2O3S/c1-9(2)7(10)6(8)4-5-13(3,11)12/h6H,4-5,8H2,1-3H3 |

InChI-Schlüssel |

GYHJUCYBQZVJKZ-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C)C(=O)C(CCS(=O)(=O)C)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-methanesulfonyl-N,N-dimethylbutanamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 2-amino-4-methylsulfonylbutanoic acid with N,N-dimethylamine in the presence of a dehydrating agent. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Amino-4-methanesulfonyl-N,N-dimethylbutanamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce various substituted amides .

Wissenschaftliche Forschungsanwendungen

2-Amino-4-methanesulfonyl-N,N-dimethylbutanamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 2-Amino-4-methanesulfonyl-N,N-dimethylbutanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methanesulfonyl group can participate in various chemical reactions. These interactions can affect cellular pathways and processes, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Comparisons

Functional Group Impact on Properties

Sulfonyl vs. Sulfanyl Groups :

- The methanesulfonyl group (-SO₂Me) in the target compound increases polarity and oxidative stability compared to the methylsulfanyl (-SMe) group in ’s compound. Sulfonyl groups are less prone to metabolic oxidation than sulfanyl groups, which may oxidize to sulfoxides or sulfones .

This could enhance receptor binding affinity but reduce membrane permeability.

Aromatic vs. Aliphatic Substituents :

Pharmacological and Metabolic Considerations

- Metabolic Stability : The methanesulfonyl group likely confers resistance to cytochrome P450-mediated oxidation compared to sulfide or aromatic amines, which may undergo N-oxidation or hydroxylation .

- Solubility : The hydrochloride salt in ’s compound improves aqueous solubility, whereas the free base form of the target compound may require formulation adjustments for bioavailability.

Biologische Aktivität

2-Amino-4-methanesulfonyl-N,N-dimethylbutanamide, also known as its hydrobromide form, is a sulfonamide compound with significant biological activity. This article explores its interactions, mechanisms of action, and potential therapeutic applications based on diverse scientific findings.

- Molecular Formula : C₇H₁₈BrN₂O₃S

- Molecular Weight : 289.19 g/mol

The compound features a sulfonamide group, which is crucial for its biological effects, particularly in pharmacology and medicinal chemistry. The hydrobromide form enhances its solubility in polar solvents, making it suitable for various applications in research and pharmaceuticals .

The biological activity of 2-amino-4-methanesulfonyl-N,N-dimethylbutanamide is primarily attributed to its ability to interact with specific enzymes and transport proteins. The sulfonamide group allows it to bind to active sites on enzymes, inhibiting their function. This inhibition can affect various metabolic pathways, potentially leading to antimicrobial and anticancer effects .

Enzyme Inhibition

Research indicates that compounds with similar structures to 2-amino-4-methanesulfonyl-N,N-dimethylbutanamide can act as effective inhibitors against bacterial growth. The sulfonamide structure is known for its role in inhibiting dihydropteroate synthase, an enzyme critical for bacterial folate synthesis .

Biological Activities

- Antimicrobial Properties : Similar to other sulfonamides, this compound may exhibit antimicrobial activity by inhibiting bacterial growth.

- Potential Anticancer Effects : The ability to interfere with cellular processes suggests possible applications in cancer therapy.

- Interaction with Transport Proteins : It may influence drug absorption and distribution within biological systems by interacting with transport proteins .

Study on Enzyme Interaction

A study demonstrated that 2-amino-4-methanesulfonyl-N,N-dimethylbutanamide effectively inhibited specific enzymes involved in metabolic pathways. The research utilized enzyme assays to evaluate the inhibitory effects and established a correlation between structural features and biological activity .

Comparative Analysis with Similar Compounds

A comparative analysis was conducted with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Sulfamethoxazole | Sulfonamide antibiotic | Widely used in treating bacterial infections |

| N,N-Dimethylglycine | Similar dimethylated structure | Primarily used as a dietary supplement |

| 4-Aminobenzenesulfonamide | Contains an amino group | Known for its role in synthesizing other drugs |

The uniqueness of 2-amino-4-methanesulfonyl-N,N-dimethylbutanamide lies in the specific positioning of the methanesulfonyl group relative to the amine and dimethyl groups, which may impart distinct biological activities not observed in other similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.